![molecular formula C23H21Cl2N3O3S B2398658 3,4-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 338955-31-0](/img/structure/B2398658.png)
3,4-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C23H21Cl2N3O3S and its molecular weight is 490.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by the compound. Given its structural features, it could potentially interfere with a range of biochemical processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
生物活性
The compound 3,4-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a benzenesulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈Cl₂N₂O₂S
- Molecular Weight : 395.33 g/mol
This compound features a benzenesulfonamide core with dichloro and methoxy substitutions, which may influence its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of various benzimidazole derivatives. Specifically, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation.
- Mechanism of Action : These compounds often act by inhibiting specific kinases involved in cell cycle regulation and apoptosis.
Compound | Target Kinase | IC50 (nM) |
---|---|---|
CFI-400945 | PLK4 | <10 |
Compound 82a | Pim-1/2/3 | 0.4/1.1/0.4 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Benzimidazole derivatives have been associated with activity against various pathogens, including bacteria and fungi.
Enzyme Inhibition
Research indicates that sulfonamide derivatives can inhibit enzymes involved in critical biological processes. For instance:
- PARP Inhibition : Some related compounds inhibit PARP (Poly ADP-ribose polymerase), which plays a role in DNA repair and cell death pathways.
Pharmacokinetics and ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The presence of methoxy groups may enhance lipophilicity.
- Metabolism : Potential metabolic pathways include oxidation and conjugation.
Study 1: Antitumor Efficacy in Animal Models
A study evaluated the antitumor efficacy of a related benzimidazole derivative in mouse models. The compound significantly reduced tumor growth compared to controls.
Study 2: In Vitro Antimicrobial Activity
Another study assessed the antimicrobial activity of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated effective inhibition at low concentrations.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and what methodological considerations ensure high yield and purity?
- Methodology :
- Stepwise Functionalization : Begin with condensation of substituted benzimidazole precursors (e.g., 3-methoxybenzylamine derivatives) under reflux in ethanol with glacial acetic acid as a catalyst (4 hours, 80–90°C) .
- Sulfonamide Coupling : React the benzimidazole intermediate with 3,4-dichlorobenzenesulfonyl chloride in anhydrous DMF, using pyridine as a base to neutralize HCl byproducts. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key Parameters :
Step | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Condensation | Ethanol | Glacial AcOH | 80–90 | 4 | 60–75 |
Sulfonylation | DMF | Pyridine | RT | 12 | 70–85 |
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : Use 1H- and 13C-NMR in DMSO-d6 to confirm substitution patterns and regiochemistry. For example, aromatic protons in the benzimidazole core appear as doublets at δ 7.2–7.9 ppm .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and monitor reaction progress .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ or [M−H]−) with mass accuracy <5 ppm .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
- Software Workflow :
Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
Structure Solution : Employ SHELXD (direct methods) for phase determination .
Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Monitor R1 (<5%) and wR2 (<12%) for convergence .
Visualization : Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and intermolecular interactions (e.g., π-π stacking between benzimidazole rings) .
Q. What strategies address contradictions in reported synthetic yields or byproduct formation?
- Design of Experiments (DoE) : Use factorial designs to optimize solvent polarity (e.g., DMF vs. THF) and stoichiometry (1:1.2 molar ratio of benzimidazole to sulfonyl chloride).
- Byproduct Analysis : Identify impurities via LC-MS and revise protection/deprotection strategies for reactive sites (e.g., methoxy groups prone to demethylation under acidic conditions) .
Q. How can hydrogen-bonding patterns predict this compound’s supramolecular assembly or solubility?
- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., N—H⋯O, C—H⋯Cl) into motifs (e.g., R22(8) rings). Use Mercury Software to calculate donor-acceptor distances (<3.2 Å) and angles (>120°) .
- Solubility Prediction : Correlate H-bond donor/acceptor counts with partition coefficients (LogP) using ChemAxon or ACD/Labs.
Q. What computational methods predict this compound’s biological target engagement?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR targets. Prioritize binding poses with Glide scores <−7 kcal/mol and MM/GBSA ΔG <−50 kcal/mol .
- Pharmacophore Modeling : Align sulfonamide and benzimidazole moieties with known inhibitors (e.g., carbonic anhydrase or PARP targets) using LigandScout.
Q. How can environmental fate studies assess its ecological impact?
- Experimental Design :
- Hydrolysis Stability : Incubate compound in buffered solutions (pH 4–9, 25–50°C) and monitor degradation via LC-MS. Calculate half-lives (t1/2) using first-order kinetics .
- Ecotoxicity Assays : Use Daphnia magna or Danio rerio models to determine LC50 values. Apply OECD Test Guidelines 202/203 for acute toxicity thresholds .
属性
IUPAC Name |
3,4-dichloro-N-[1-[(3-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O3S/c1-14-9-21-23(26-13-28(21)12-16-5-4-6-17(10-16)31-3)22(15(14)2)27-32(29,30)18-7-8-19(24)20(25)11-18/h4-11,13,27H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAWMOHWAAMSEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)N=CN2CC4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。